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N-(2-methylbutan-2-yl)pyridine-2-

carboxamide

Cat. No.: B7499785

Get Quote

Executive Summary
The pyridine-2-carboxamide (picolinamide) scaffold is distinguished by its ability to form a

planar, pre-organized conformation via an intramolecular hydrogen bond (S(5) motif) and its

capacity for bidentate metal chelation.[1] These features make it a critical tool for:

Conformational Restriction: Reducing entropy penalties upon binding.

Metal-Dependent Inhibition: Targeting metalloenzymes (e.g., Histone Demethylases, Metallo-

β-lactamases).[1]

Bioisosteric Replacement: Mimicking the

-helix turn or cis-peptide bonds.[1]

Part 1: Structural Logic & The "Picolinamide Effect"
The S(5) Intramolecular Hydrogen Bond
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The defining feature of this scaffold is the formation of a thermodynamically stable 5-membered

pseudo-ring between the amide hydrogen (NH) and the pyridine nitrogen (

).

Mechanism: The pyridine nitrogen acts as a hydrogen bond acceptor, while the amide proton

acts as a donor.

Consequence: This locks the bond rotation between the pyridine ring and the carbonyl

group, forcing the molecule into a planar conformation (

torsion angle).

Medicinal Value:

Permeability: By "masking" the polar NH and

atoms internally, the effective lipophilicity (

) increases, improving membrane permeability (passive diffusion).

Binding Affinity: The ligand is "pre-organized" in the bioactive conformation, minimizing the

entropy loss (

) required to fit into a binding pocket.

Metal Chelation (N,O-Bidentate)
In metalloenzymes, the picolinamide motif acts as a bidentate ligand. The pyridine nitrogen and

the amide oxygen (carbonyl) coordinate to the metal center (typically

,

, or

) in a square-planar or octahedral geometry.[1]

Figure 1: Pharmacophore & Binding Modes[1]
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Mechanism of Action
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Caption: The dual-nature of the scaffold: forming an internal H-bond for transport (Red) and

chelating metals for inhibition (Green).[1]

Part 2: Synthetic Architectures
Synthesis of pyridine-2-carboxamides has evolved from classical coupling to transition-metal-

catalyzed carbonylation and radical functionalization.[1]

Comparative Synthetic Methodologies
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Methodology Precursors
Catalyst/Reage
nts

Key Advantage Limitation

Classical

Amidation

Picolinic Acid +

Amine

HATU/EDC,

DIPEA

High reliability;

mild conditions.

[1]

Requires pre-

functionalized

pyridine acids.

Pd-Catalyzed

Aminocarbonylati

on

2-Halopyridine +

Amine + CO , Xantphos

Uses cheap

halides; industrial

scalability.[1]

Requires CO gas

(safety); Pd

removal needed.

Minisci Radical

Amidation

Pyridine +

Formamide

,

,

Direct C-H

functionalization

(Late-stage).[1]

Regioselectivity

issues (C2 vs

C4).

Oxidative

Amidation

2-Methylpyridine

(Picoline) , TBHP, Amine

Uses abundant

methylpyridines.

[1]

Harsh oxidative

conditions.

Workflow: Decision Tree for Synthesis

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Enasidenib
https://pubchem.ncbi.nlm.nih.gov/compound/Enasidenib
https://pubchem.ncbi.nlm.nih.gov/compound/Enasidenib
https://pubchem.ncbi.nlm.nih.gov/compound/Enasidenib
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7499785?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target: Pyridine-2-carboxamide

Is the Pyridine Ring
Pre-functionalized?

Yes (e.g., Halogen, Acid)
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Is it a Carboxylic Acid?

Method A: HATU Coupling
(Standard)
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Is it a Halide (Cl, Br, I)?

No

Method B: Pd-Aminocarbonylation
(Industrial/Scale)

Yes

Method C: Minisci Reaction
(Late-Stage C-H Activation)

Radical Source
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Caption: Synthetic route selection based on starting material availability and scale.

Part 3: Therapeutic Applications & Case Studies
Case Study A: Histone Lysine Demethylase (KDM)
Inhibitors
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Target: JmjC-domain containing Histone Demethylases (e.g., KDM4/JMJD2).[1][2] Mechanism:

These epigenetic erasers use

and

-ketoglutarate (

-KG) to demethylate histones.[1] Role of Scaffold: Pyridine-2,4-dicarboxylic acid derivatives
mimic the

-KG co-factor.[1]

The 2-carboxamide/carboxylate and the pyridine nitrogen chelate the active site

in a bidentate fashion.

The substituent at the 4-position extends into the substrate binding pocket to gain selectivity.

Reference: 3-substituted pyridine 2,4-dicarboxylates are potent inhibitors of JMJD2E [1].[1]

[3][4]

Case Study B: MAO-B Inhibition (Lazabemide)
Drug: Lazabemide (Ro 19-6327).[1][5][6][7] Structure: 5-chloro-N-(2-aminoethyl)pyridine-2-

carboxamide.[1] Mechanism: Reversible, highly selective inhibitor of Monoamine Oxidase B

(MAO-B).[1][7] Role of Scaffold: The pyridine ring fits the narrow hydrophobic slot of the MAO-

B active site, while the amide hydrogen bonds with the backbone residues (e.g., Pro102),

orienting the tail for selectivity.

Synthesis Highlight: Lazabemide is synthesized via Pd-catalyzed aminocarbonylation of 2,5-

dichloropyridine [2].[1]

Part 4: Experimental Protocols
Protocol A: Pd-Catalyzed Aminocarbonylation (The
"Lazabemide" Route)
Best for: Scalable synthesis from aryl halides.[1]

Reagents:
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2-Bromo-5-chloropyridine (1.0 eq)[1]

Primary Amine (1.2 eq)[1]

(2 mol%)[1]

Xantphos (3 mol%)[1]

(2.0 eq)[1]

Solvent: Toluene (Dry)[1]

CO Source: Carbon Monoxide balloon (1 atm) or

(solid source).[1]

Step-by-Step:

Inert Setup: Flame-dry a Schlenk tube and purge with Argon.

Loading: Add

, Xantphos, and

. Add Toluene and stir for 5 mins to pre-form the catalyst complex.

Substrate Addition: Add 2-Bromo-5-chloropyridine and the amine.

Carbonylation: Evacuate Argon and refill with CO (balloon).

Reaction: Heat to

for 12 hours.

Workup: Filter through a Celite pad (to remove Pd black). Concentrate filtrate.

Purification: Flash chromatography (Hexane/EtOAc).

Self-Validation Check:

Success: Appearance of Amide Carbonyl stretch in IR (~1660-1680
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).[1]

Failure:[1] Recovery of starting bromide indicates catalyst poisoning (check solvent dryness).

Protocol B: Fluorescence Polarization (FP) Assay for
Binding
Best for: Validating scaffold binding to KDM/Epigenetic targets.[1]

Reagents:

Recombinant KDM4A protein.

Tracer: FITC-labeled H3K9me3 peptide or FITC-labeled Picolinamide probe.[1]

Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 1 mM TCEP, 0.01% Tween-20.

Workflow:

Titration: Dilute the synthesized pyridine-2-carboxamide analog (10-point dose-response) in

DMSO.

Incubation: Mix Protein (20 nM), Tracer (10 nM), and Compound in 384-well black plates.

Equilibrium: Incubate for 30 mins at RT in dark.

Read: Measure FP (Ex: 485 nm, Em: 528 nm).

Analysis: Plot mP (milli-Polarization) vs. Log[Compound]. Calculate

.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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